5-[(3,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 3,4-dimethylphenol with chloromethyl methyl ether to form 3,4-dimethylphenoxymethyl chloride. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the desired thiadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
5-[(3,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfur-containing heterocycles.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(3,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets and pathways. The compound is believed to exert its effects by inhibiting specific enzymes or receptors, leading to the disruption of essential biological processes in microorganisms or cancer cells. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Benzyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
- **5-[(3,4-Dimethylphenoxy)methyl]-1,2-oxazol-3-yl]-[4-(1-hydroxy-2-methylpropyl)piperidin-1-yl]methanone
Uniqueness
5-[(3,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine stands out due to its unique thiadiazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-[(3,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-7-3-4-9(5-8(7)2)15-6-10-13-14-11(12)16-10/h3-5H,6H2,1-2H3,(H2,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGZFUYAEFQGEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=NN=C(S2)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350664 |
Source
|
Record name | 5-[(3,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26726121 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
123216-99-9 |
Source
|
Record name | 5-[(3,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.